(tert-Butoxymethylidene)cyclopropane
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Overview
Description
(tert-Butoxymethylidene)cyclopropane is a unique organic compound characterized by its cyclopropane ring structure and a tert-butoxymethylidene substituent. Cyclopropane derivatives are known for their strained ring systems, which impart significant reactivity and make them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butoxymethylidene)cyclopropane typically involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. One common method is the reaction of tert-butyl diazoacetate with an alkene under rhodium or copper catalysis, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: (tert-Butoxymethylidene)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethylidene group, leading to the formation of different substituted cyclopropanes
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol as solvent, reflux conditions.
Major Products: The major products formed from these reactions include epoxides, reduced cyclopropane derivatives, and various substituted cyclopropanes depending on the nucleophile used .
Scientific Research Applications
(tert-Butoxymethylidene)cyclopropane has found applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and agrochemicals
Mechanism of Action
The mechanism of action of (tert-Butoxymethylidene)cyclopropane involves its high reactivity due to the strained cyclopropane ring. This strain makes the compound susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects .
Comparison with Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring compound with similar strain but different reactivity.
Cyclopentane: A five-membered ring compound with less strain and different chemical properties
Uniqueness: (tert-Butoxymethylidene)cyclopropane is unique due to its tert-butoxymethylidene substituent, which imparts additional steric and electronic effects, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
23230-90-2 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxymethylidenecyclopropane |
InChI |
InChI=1S/C8H14O/c1-8(2,3)9-6-7-4-5-7/h6H,4-5H2,1-3H3 |
InChI Key |
HTNYPZRNCTWUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC=C1CC1 |
Origin of Product |
United States |
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